molecular formula C13H19N3O4S B13061455 [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine

[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine

Cat. No.: B13061455
M. Wt: 313.37 g/mol
InChI Key: QIGRYEMXKVRTBS-UHFFFAOYSA-N
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Description

[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a piperidine derivative characterized by a methanamine group at the 2-position of the piperidine ring, a 3-methyl substituent, and a 2-nitrobenzenesulfonyl group at the 1-position. The 2-nitrobenzenesulfonyl moiety introduces strong electron-withdrawing effects, while the 3-methyl group contributes steric bulk.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

[3-methyl-1-(2-nitrophenyl)sulfonylpiperidin-2-yl]methanamine

InChI

InChI=1S/C13H19N3O4S/c1-10-5-4-8-15(12(10)9-14)21(19,20)13-7-3-2-6-11(13)16(17)18/h2-3,6-7,10,12H,4-5,8-9,14H2,1H3

InChI Key

QIGRYEMXKVRTBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzenesulfonyl chloride derivative, followed by the introduction of the piperidine ring through a series of substitution reactions. The final step often includes the methylation of the piperidine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its derivatives may exhibit various biological activities, making it a valuable tool for studying enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine (CAS 1603647-71-7)
  • Structural Differences : Lacks the 3-methyl group on the piperidine ring.
  • However, the methyl group in the target compound may improve metabolic stability .
  • Molecular Weight : 299.35 g/mol (vs. 313.38 g/mol for the target compound) .
(RS)-(Piperidin-2-yl)methanamine (CAS 22990-77-8)
  • Structural Differences: No substituents on the piperidine ring or sulfonyl groups.
  • Impact : Simpler structure with reduced electronic and steric effects. Used as an impurity reference in pharmaceuticals (e.g., Flecainide Acetate). Lower molecular weight (128.21 g/mol) and higher polarity due to the absence of the sulfonyl group .

Substituted Piperidine Methanamines

[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine (CAS 1334148-05-8)
  • Structural Differences : Features a 3-chlorophenyl group at the 2-position and a methyl group at the 1-position.
  • Molecular weight: 238.76 g/mol .
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (BD214888)
  • Structural Differences : Includes bulky 2-methylbenzyl groups on the methanamine nitrogen.
  • Impact : Increased steric bulk and lipophilicity (MW: 358.96 g/mol) may limit membrane permeability but improve selectivity for hydrophobic binding pockets .

Heterocyclic and Acylated Derivatives

[1-(1,3-Benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride
  • Structural Differences : Replaces the sulfonyl group with a benzothiazole-carbonyl moiety and uses a pyrrolidine ring instead of piperidine.
  • Molecular weight: 377.92 g/mol .
8028: [1-(5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carbonyl)piperidin-2-yl]methanamine
  • Structural Differences : Substitutes the sulfonyl group with an oxazole-carbonyl moiety.
  • Impact : The oxazole ring enhances hydrogen-bonding capacity and metabolic stability. The cyclopropyl group adds conformational rigidity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C13H19N3O4S 313.38 3-methyl, 2-nitrobenzenesulfonyl High steric bulk, electron-withdrawing
[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine C12H17N3O4S 299.35 2-nitrobenzenesulfonyl Reduced steric hindrance
(RS)-(Piperidin-2-yl)methanamine C6H14N2 128.21 None High polarity, pharmaceutical impurity
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine C13H19ClN2 238.76 3-chlorophenyl, 1-methyl Enhanced lipophilicity
BD214888 C22H31ClN2 358.96 N,N-bis(2-methylbenzyl) High steric bulk

Research Findings and Implications

  • Electronic Effects : The 2-nitrobenzenesulfonyl group in the target compound significantly alters electron density compared to acylated (e.g., oxazole, benzothiazole) or alkylated analogs. This may influence binding to enzymes or receptors requiring electron-deficient regions .
  • This is absent in non-methylated analogs like CAS 1603647-71-7 .
  • Biological Relevance : Compounds with aryl or heteroaryl substituents (e.g., chlorophenyl, benzothiazole) show enhanced interactions with hydrophobic pockets in receptors, as seen in carp gonadotropin receptor modulators .

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